

6-hydroxy-9H-purine 3-N-oxide versus hypoxanthine properties

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Compound Focus: 6-HYDROXY-9H-PURINE 3-N-OXIDE

CAS No.: 19765-65-2

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Key Experimental Data and Protocols

The experimental data available for these two compounds differs significantly in scope.

Hypoxanthine

Numerous studies detail the biological roles and effects of hypoxanthine. The following table summarizes key experimental findings and the methodologies used to obtain them.

Study Focus / Biological Effect	Experimental Model	Key Methodology Description	Summary of Findings
XOR Inhibition & Gout Treatment [1]	Molecular Dynamics & QM/MM Simulations	Computational studies based on the crystal structure of XOR bound to inhibitors like oxipurinol (hydroxylated allopurinol, derived from hypoxanthine analogue).	Elucidates the atomic-level mechanism by which XOR inhibitors compete with the natural substrate hypoxanthine, preventing uric acid production [1].

| **Ischemic Stroke Biomarker & BBB Disruption** [2] | Human patients, Mouse model (tMCAO), Human blood vessel organoids | **1. Metabolomics:** SERS and LC-MS analysis of patient serum. **2. In Vivo Modeling:** tMCAO in mice + hypoxanthine injection. Infarct area (TTC staining), behavior tests, BBB leakage (Evans blue). **3. In Vitro Mechanism:** Endothelial cells/organoids; Ca²⁺ overload and GSDME-pyroptosis measurement. | Hypoxanthine significantly elevated in acute ischemic stroke. Administration aggravates brain injury and BBB disruption by triggering GSDME-dependent endothelial pyroptosis via Ca²⁺ overload [2]. | | **Breast Cancer Metastasis** [3] | MCF-7 Breast Cancer Cells | **1. Multi-omics:** Transcriptomics and metabolomics of HYP-treated cells. **2. Metabolic Analysis:** Seahorse Real-Time ATP Rate Assay. | Hypoxanthine promotes metastasis by activating PI3K/AKT pathway, upregulating glycerolipid/fatty acid metabolism, and dysregulating glycolysis, reducing glycolytic ATP production [3]. | | **Insulin Resistance & Metabolism** [4] | HepG2 Cells, C57BL/6j Mice (HFD-induced IR) | **1. In Vitro:** Glucose consumption/production assays, lipid deposition analysis in PA-induced IR HepG2 cells. **2. In Vivo:** Glucose/Insulin tolerance tests (GTT/ITT), HOMA-IR calculation, biochemical analysis. **3. Target Identification:** Activity-based protein profiling (ABPP). | Hypoxanthine ameliorates IR by improving hepatic glucose/lipid metabolism via activation of the AMPK/mTOR/PPAR α pathway [4]. |

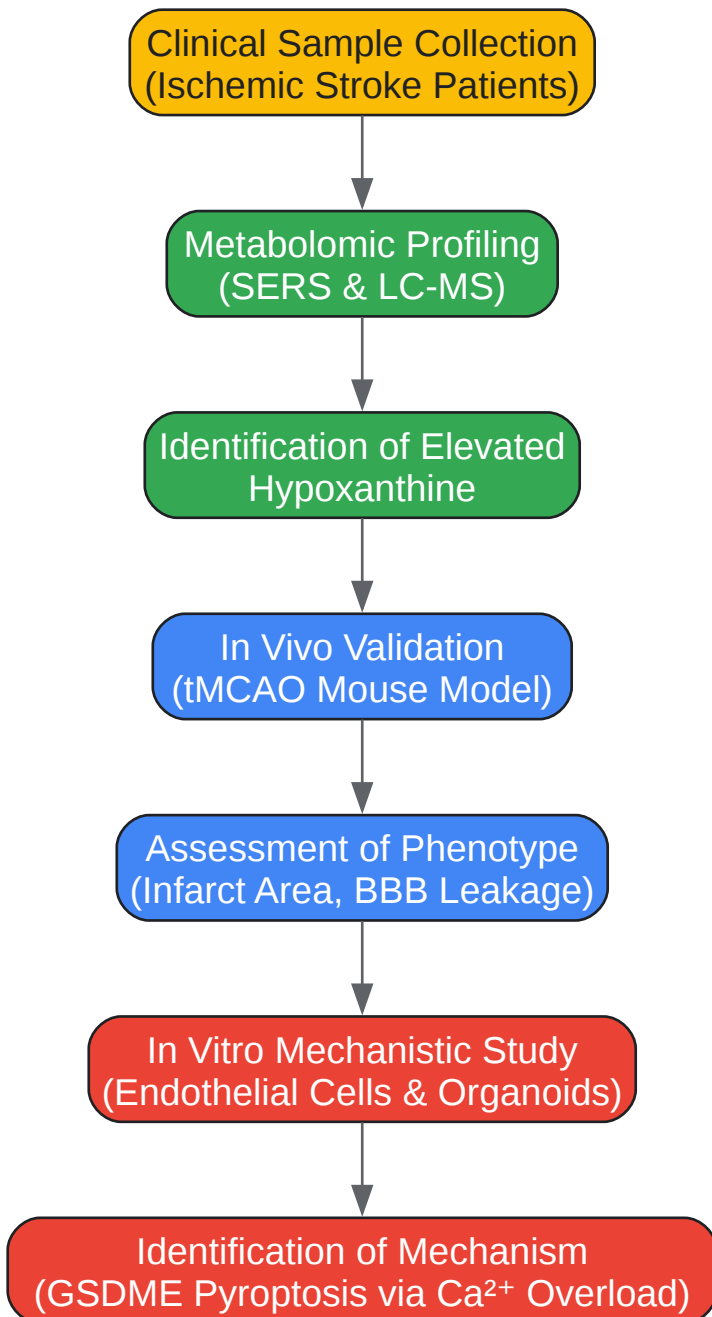
6-Hydroxy-9H-purine 3-N-oxide

The search results do not provide detailed experimental data or specific protocols for this compound. Available information is limited to its chemical identification and potential areas of research interest, such as:

- **Enzyme Inhibition Studies:** It is noted that this compound *"may inhibit enzymes involved in nucleotide synthesis pathways"*, but specific data, models, or results are not provided [5].
- **Receptor Binding Studies:** Similarly, while *"receptor binding studies"* are mentioned as a focus, no concrete findings, methodologies, or molecular targets are specified [5].

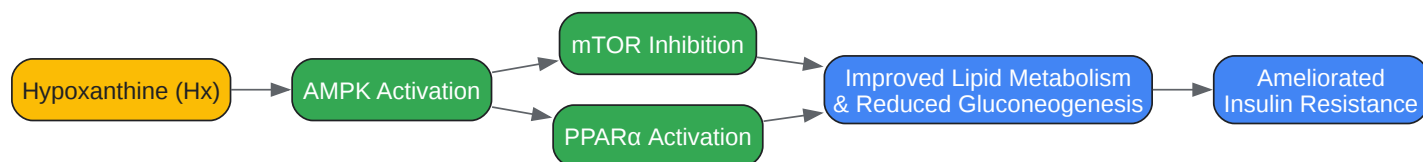
Visualizing Key Experimental Workflows

Given the depth of research on hypoxanthine, the experimental workflow from its role in stroke research can be visualized as follows. This diagram outlines the logical flow from patient observation to mechanistic insight.



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The signaling pathway through which hypoxanthine improves insulin resistance, as identified in another study, is summarized below.



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Interpretation and Research Implications

The available data shows a clear distinction between these two compounds:

- **Hypoxanthine** is a well-established, central biological metabolite with extensively documented and dual-faceted roles. It is implicated in disease pathologies such as gout, stroke, and cancer metastasis [1] [2] [3], but also demonstrates protective, therapeutic potential in metabolic disorders like insulin resistance [4].
- **6-Hydroxy-9H-purine 3-N-oxide** remains a more obscure compound in the scientific literature. Its defined chemical structure suggests potential for biological activity, particularly given its modification at the N-3 position, but it currently lacks the robust experimental validation associated with hypoxanthine [5].

This contrast highlights a significant opportunity for further research. The N-oxide derivative could be explored as a novel chemical tool or potential therapeutic agent, leveraging the known purine scaffold but with a potentially unique mechanism of action due to its N-oxide functional group.

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References

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5. Buy 6-HYDROXY-9H-PURINE 3-N-OXIDE | 19765-65-2 [smolecule.com]

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